Diethyl trimethylsilyl phosphite

Synthetic Chemistry Organophosphorus Reagents Yield Optimization

Researchers seeking high-yield, regioselective phosphonylation often encounter inconsistent results with generic dialkyl phosphites that favor undesired enol phosphate or 1,4-addition pathways. Diethyl trimethylsilyl phosphite (DTMSP) directly addresses this challenge through its optimized steric and electronic profile. - Enables exclusive 1,2-addition to α,β-unsaturated aldehydes for α-hydroxyphosphonate and unsymmetrical ketone synthesis. - The trimethylsilyloxy leaving group ensures chemoselective P-C bond formation under mild conditions, preserving sensitive functional groups. - Supplied at ≥95% (GC) purity with rapid global delivery to minimize workflow disruption.

Molecular Formula C7H19O3PSi
Molecular Weight 210.28 g/mol
CAS No. 13716-45-5
Cat. No. B078955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl trimethylsilyl phosphite
CAS13716-45-5
Molecular FormulaC7H19O3PSi
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCOP(OCC)O[Si](C)(C)C
InChIInChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3
InChIKeyATRMOIYYLVRRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Trimethylsilyl Phosphite (CAS 13716-45-5): Sourcing Guide for a Versatile Silyl Phosphite Reagent


Diethyl trimethylsilyl phosphite (CAS 13716-45-5) is a silyl phosphite reagent of the class C7H19O3PSi, molecular weight 210.28 g/mol, commercially available at ≥95.0% (GC) purity . It is a colorless liquid with a density of 0.921 g/mL at 25 °C (lit.) and a boiling point of 58-59 °C at 10 mmHg (lit.) [1]. The compound is synthesized via reaction of diethyl phosphite with trimethylsilyl chloride or hexamethyldisilazane, yielding 76–86% [2]. Its primary utility lies in organic synthesis as a phosphonylating agent and in the preparation of phosphonates and ketones .

  • Synthetic Role

    Phosphonylating agent for carbonyl addition and ketone synthesis

  • Selectivity

    Reported chemoselective P–C bond formation under mild conditions

  • Handling

    Moisture-sensitive liquid; standard inert atmosphere protocols

Diethyl Trimethylsilyl Phosphite: Why Generic Phosphite Reagents Are Not Interchangeable


The selection of a specific silyl phosphite reagent critically impacts reaction outcome due to divergent reactivity profiles among silyl-, alkyl-, and stannyl-phosphorus esters [1]. While tris(trimethylsilyl) phosphite and other trialkyl phosphites serve as general phosphonylating agents, diethyl trimethylsilyl phosphite (DTMSP) exhibits a unique balance of steric and electronic properties that enable high-yield, regioselective transformations under mild conditions—particularly in carbonyl addition and ketone synthesis [2][3]. Its distinct trimethylsilyloxy leaving group facilitates chemoselective P–C bond formation while preserving sensitive functional groups [4]. Consequently, substituting a generic dialkyl phosphite for DTMSP in established protocols often leads to diminished yield, altered selectivity, or complete reaction failure [5].

  • Reactivity

    Trimethylsilyloxy leaving group enables selective P–C bond formation; generic dialkyl phosphites may shift chemoselectivity.

  • Outcome

    Protocols optimized for DTMSP often show diminished yield or altered selectivity with tris(trimethylsilyl) phosphite or trialkyl phosphites.

  • Compatibility

    Steric and electronic balance may not transfer; substitution can lead to unwanted side reactions or complete reaction failure.

Diethyl Trimethylsilyl Phosphite: Quantitative Performance Evidence for Procurement Decisions


Synthesis Yield Comparison: Diethyl Trimethylsilyl Phosphite vs. Alternative Synthetic Routes

Diethyl trimethylsilyl phosphite (DTMSP) is synthesized via two primary routes: (1) reaction of diethyl phosphite with trimethylsilyl chloride in the presence of triethylamine, yielding 80% after workup ; (2) reaction of diethyl phosphonate with hexamethyldisilazane catalyzed by ZnCl₂, yielding 76% at 20 °C [1]. The first method offers a higher isolated yield (80% vs. 76%) but requires more rigorous exclusion of moisture and amine hydrochloride removal. In contrast, the hexamethyldisilazane route proceeds under milder conditions without generating corrosive byproducts, representing a trade-off in procurement-driven synthesis planning.

Synthesis Yield
Head-to-head
Method 1: 80% vs Method 2: 76% isolated yield
Supports route selection based on yield vs. condition trade-off
Method 2 avoids corrosive byproducts and proceeds at 20 °C
Synthetic Chemistry Organophosphorus Reagents Yield Optimization

Ketone Synthesis Efficiency: DTMSP vs. Conventional Phosphite Reagents

In the synthesis of unsymmetrical α-hydroxy ketones, diethyl trimethylsilyl phosphite (DTMSP) enables a two-step sequence: (1) 1:1 carbonyl adduct formation with benzaldehyde, followed by (2) P–C and C–C bond cleavage under basic conditions [1]. While absolute yields vary by substrate, this method reliably provides access to α-hydroxy ketones that are challenging to prepare using traditional alkyl phosphites, which often favor competing Perkow or Arbuzov pathways [2]. A direct comparative study of silyl versus alkyl phosphites in carbonyl additions demonstrates that DTMSP achieves >90% conversion to the desired α-hydroxy phosphonate intermediate under mild conditions, whereas triethyl phosphite under identical conditions yields predominantly enol phosphate byproducts [3].

Ketone Selectivity
Cross-study comparable
DTMSP: α-hydroxy phosphonate predominant; triethyl phosphite: enol phosphate major
Enables α-hydroxy ketone synthesis via selective carbonyl adduct formation
Reversed chemoselectivity vs. alkyl phosphites under identical conditions
Ketone Synthesis Carbonyl Addition α-Hydroxy Ketones

Electrolyte Additive Performance: Trimethylsilyl Phosphite vs. Trimethylsilyl Phosphate in Li-Ion Batteries

In lithium-ion battery electrolyte applications, phosphorus-containing additives with trimethylsilyl groups are benchmarked for cathode surface modification. A comparative study of phosphite and phosphate derivatives revealed that, with identical trimethylsilyl substitution, phosphite additives exhibit lower Coulombic efficiency (CE) and higher oxidation current during potentiostatic holds compared to phosphates [1]. Post-mortem XPS analysis demonstrated that trimethylsilyl-bearing additives, regardless of oxidation state, lead to significantly higher incidence of oxygen and phosphorus on the cathode surface [2]. Specifically, the phosphite variant (TMSPi) facilitates more extensive chemical oxidation and surface film formation than its phosphate counterpart (TMSPa), a differentiation critical for cell lifetime and impedance management [3].

Electrolyte Oxidation
Head-to-head
TMSPi (phosphite): lower CE, higher oxidation current vs. TMSPa (phosphate)
Phosphite promotes more reactive film-forming oxidation than phosphate
Potentiostatic hold data in NMC532/LTO cells
Li-Ion Batteries Electrolyte Additives Cathode Surface Modification

Regioselective 1,2- vs. 1,4-Addition Control with Silyl Phosphite Esters

The choice of silyl phosphite ester directly governs regioselectivity in additions to α,β-unsaturated aldehydes. In a systematic study, diethyl trimethylsilyl phosphite (DTMSP) and related silyl phosphites demonstrated predictable 1,2- versus 1,4-addition profiles depending on reagent structure and reaction conditions [1]. Under standard conditions, DTMSP preferentially undergoes 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes, whereas certain alkyl phosphites (e.g., trimethyl phosphite) under identical conditions favor 1,4-conjugate addition [2]. This differential selectivity allows synthetic chemists to access either α-hydroxy phosphonates (1,2-adducts) or γ-phosphono carbonyls (1,4-adducts) by simply selecting the appropriate reagent.

Regioselectivity
Class-level inference
DTMSP: 1,2-addition; trimethyl phosphite: 1,4-conjugate addition
Reported regioselectivity profile depends on reagent choice
Exact ratios depend on substrate and conditions
Regioselective Synthesis α,β-Unsaturated Carbonyls Phosphorus Reagents

Purity and Physical Property Benchmarks for Quality Control

Commercially available diethyl trimethylsilyl phosphite is supplied at ≥95.0% purity (GC) with verified physical constants . Density is reported as 0.921 g/mL at 25 °C (lit.), boiling point 58–59 °C at 10 mmHg (lit.), and refractive index n20/D 1.413 (lit.) [1]. These values are consistent across reputable suppliers and serve as quality control benchmarks [2]. By contrast, certain alternative silyl phosphites (e.g., tris(trimethylsilyl) phosphite) exhibit higher molecular weights and distinct handling properties, necessitating different storage and transfer protocols . Adherence to these specifications ensures reproducible reactivity and minimizes batch-to-batch variability in sensitive transformations.

QC Specifications
Supporting evidence
≥95.0% (GC); d 0.921 g/mL; bp 58–59 °C/10 mmHg
Lot identity and purity verification benchmarks
Values consistent across reputable suppliers
Quality Control Analytical Chemistry Procurement Specifications

Diethyl Trimethylsilyl Phosphite: Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of Unsymmetrical α-Hydroxy Ketones via Carbonyl Addition

Use diethyl trimethylsilyl phosphite (DTMSP) when preparing unsymmetrical α-hydroxy ketones from aldehydes. The reagent forms a 1:1 carbonyl adduct with benzaldehyde and related substrates, which undergoes controlled P–C and C–C bond cleavage under basic conditions to yield the desired ketone [1]. This pathway is inaccessible using conventional trialkyl phosphites, which favor enol phosphate formation under similar conditions [2].

Preparation of α-Hydroxy Phosphonates for Nucleotide Prodrug Synthesis

DTMSP is the reagent of choice for synthesizing α-hydroxy phosphonates via the Pudovik reaction with aldehydes or ketones [1]. These intermediates serve as key building blocks for nucleotide analogs and prodrugs (e.g., antiviral reverse transcriptase inhibitors) due to the phosphonate group’s metabolic stability [2]. The trimethylsilyl group enhances nucleophilicity while enabling facile deprotection under mild conditions [3].

Electrolyte Additive for Li-Ion Battery Cathode Surface Modification

In lithium-ion battery research, trimethylsilyl phosphite (TMSPi) is employed as an electrolyte additive to modify the cathode–electrolyte interface [1]. Compared to trimethylsilyl phosphate (TMSPa), the phosphite variant promotes higher oxidation current and greater deposition of oxygen- and phosphorus-containing species on the cathode surface, which can reduce impedance and extend cycle life [2]. This property is particularly valuable in high-voltage NMC-based cells [3].

Regioselective 1,2-Addition to α,β-Unsaturated Aldehydes

When 1,2-addition to α,β-unsaturated aldehydes is required, DTMSP provides superior regioselectivity relative to alkyl phosphites [1]. This selectivity enables the synthesis of α-hydroxy phosphonate intermediates that can be further elaborated to β,γ-unsaturated ketones and carboxylic acid derivatives [2]. The alternative 1,4-addition pathway is favored by trimethyl phosphite, making reagent selection critical for obtaining the desired regioisomer [3].

Application
Selection Property
Validation Focus
α-Hydroxy ketone synthesis
Carbonyl adduct selectivity
P–C/C–C cleavage efficiency verification
α-Hydroxy phosphonate preparation
Pudovik reaction compatibility
Deprotection and coupling yield assessment
Li-ion cathode interface studies
Oxidative film-forming behavior
Coulombic efficiency and EIS analysis
1,2-Addition to enals
1,2- vs. 1,4-regioselectivity profile
Regioisomer ratio via NMR/GC monitoring

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